molecular formula C16H14ClN3O B15081799 4-(3-Chloro-4-methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile

4-(3-Chloro-4-methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile

Cat. No.: B15081799
M. Wt: 299.75 g/mol
InChI Key: DYKABXXKEBBQAM-UHFFFAOYSA-N
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Description

4-(3-Chloro-4-methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile is a chemical compound that belongs to the dihydropyridine class This compound is characterized by the presence of a chloro and methoxy substituent on the phenyl ring, along with two cyano groups on the dihydropyridine ring

Preparation Methods

The synthesis of 4-(3-Chloro-4-methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile typically involves multi-step organic reactions. One common method is the Biginelli reaction, which is a three-component reaction involving an aldehyde, a β-keto ester, and urea or thiourea. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid in ethanol. The specific reaction conditions, including temperature and reaction time, can vary depending on the desired yield and purity of the product .

Chemical Reactions Analysis

4-(3-Chloro-4-methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile undergoes various types of chemical reactions, including:

Scientific Research Applications

4-(3-Chloro-4-methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: Studies have explored its potential as a neuroprotective and anti-inflammatory agent.

    Medicine: Research is ongoing to investigate its potential therapeutic effects in treating neurodegenerative diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3-Chloro-4-methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile involves its interaction with specific molecular targets and pathways. It has been shown to inhibit certain enzymes and receptors, leading to its observed biological effects. For example, it may inhibit the NF-kB inflammatory pathway, thereby reducing inflammation and providing neuroprotection .

Comparison with Similar Compounds

Similar compounds to 4-(3-Chloro-4-methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile include other dihydropyridine derivatives such as nifedipine and amlodipine. These compounds also possess a dihydropyridine ring but differ in their substituents, leading to variations in their chemical and biological properties.

Properties

Molecular Formula

C16H14ClN3O

Molecular Weight

299.75 g/mol

IUPAC Name

4-(3-chloro-4-methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile

InChI

InChI=1S/C16H14ClN3O/c1-9-12(7-18)16(13(8-19)10(2)20-9)11-4-5-15(21-3)14(17)6-11/h4-6,16,20H,1-3H3

InChI Key

DYKABXXKEBBQAM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(N1)C)C#N)C2=CC(=C(C=C2)OC)Cl)C#N

Origin of Product

United States

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